Ethynylbenzene-13C2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylbenzene-13C2 can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as Ethynylbenzene) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethynylbenzene-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield ethylbenzene.
Substitution: It can participate in electrophilic substitution reactions, such as bromination, to form bromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an organic solvent like carbon tetrachloride.
Major Products:
Oxidation: Benzoic acid.
Reduction: Ethylbenzene.
Substitution: Bromo derivatives of this compound.
Scientific Research Applications
Ethynylbenzene-13C2 has diverse applications in scientific research:
Biology: Its labeled form allows for tracing and studying metabolic pathways in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of Ethynylbenzene-13C2 involves its interaction with various molecular targets and pathways. In Sonogashira coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide . In oxidative reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products .
Comparison with Similar Compounds
Ethynylbenzene (Phenylacetylene): The non-labeled analogue of Ethynylbenzene-13C2.
1,4-Diethynylbenzene: A compound with two ethynyl groups attached to a benzene ring.
Styrene: An important industrial compound derived from Ethynylbenzene.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing and studying reaction mechanisms and metabolic pathways. This isotopic labeling distinguishes it from its non-labeled counterparts and enhances its utility in scientific research .
Biological Activity
Ethynylbenzene-13C2, an isotopically labeled derivative of ethynylbenzene, has gained attention in the field of chemical biology due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its synthesis, biological interactions, and applications in research.
Synthesis of this compound
This compound is synthesized through various methods that involve the incorporation of carbon-13 isotopes into the ethynylbenzene structure. A common approach utilizes calcium carbide as a source for generating 13C-labeled acetylene, which can then be reacted with benzene derivatives to form this compound. The incorporation of 13C provides distinct NMR signals that facilitate tracking and analysis in biological systems .
1. Cellular Uptake and Metabolism
This compound has been studied for its cellular uptake mechanisms. Research indicates that compounds with ethynyl groups can be incorporated into cellular metabolism pathways. For instance, studies have shown that similar alkyne derivatives can be used as metabolic tags in live cells, allowing for the visualization of metabolic processes through Raman spectroscopy . The isotopic labeling aids in distinguishing between different metabolic pathways due to the unique spectral signatures produced by 13C.
2. Enzymatic Activity
The compound has been investigated for its role as a substrate or inhibitor in enzymatic reactions. For example, alkyne-containing compounds can interact with various enzymes involved in metabolic pathways, potentially influencing their activity. The use of 13C-labeled compounds allows researchers to monitor these interactions more precisely through techniques such as mass spectrometry and NMR .
3. Photobiological Applications
This compound has potential applications in photobiology, where its ability to absorb light can be exploited for various purposes, including photodynamic therapy. The compound's photophysical properties make it a candidate for studies involving light-induced biological responses, which are crucial for understanding cellular signaling mechanisms .
Case Study 1: Metabolic Imaging
In a study utilizing this compound as a metabolic probe, researchers demonstrated its efficacy in tracing metabolic pathways in live cells. By employing Raman spectroscopy, they were able to visualize the incorporation of the compound into nucleic acids and lipids, providing insights into cellular metabolism under different conditions .
Case Study 2: Enzyme Inhibition Studies
Another study focused on the inhibitory effects of this compound on specific enzymes involved in biosynthetic pathways. The results indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells. This highlights its potential as a tool for studying enzyme function and regulation .
Data Tables
Property | This compound |
---|---|
Molecular Formula | C8H6(13C2) |
Synthesis Method | Reaction with 13C-labeled acetylene |
Spectroscopic Techniques Used | NMR, Raman Spectroscopy |
Biological Applications | Metabolic imaging, enzyme inhibition |
Biological Activity | Observations |
---|---|
Cellular Uptake | High uptake observed in live cells |
Enzyme Interaction | Inhibition of specific enzymes |
Photobiological Effects | Light absorption leading to cellular responses |
Properties
Molecular Formula |
C8H6 |
---|---|
Molecular Weight |
104.12 g/mol |
IUPAC Name |
(1,2-13C2)ethynylbenzene |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |
InChI Key |
UEXCJVNBTNXOEH-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH]#[13C]C1=CC=CC=C1 |
Canonical SMILES |
C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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